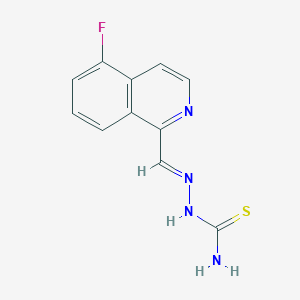

2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide

Description

Properties

Molecular Formula |

C11H9FN4S |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

[(E)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C11H9FN4S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,(H3,13,16,17)/b15-6+ |

InChI Key |

GKBPQEYFPJLCRY-GIDUJCDVSA-N |

Isomeric SMILES |

C1=CC2=C(C=CN=C2/C=N/NC(=S)N)C(=C1)F |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 5-fluoroisoquinoline-1-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted isoquinoline derivatives .

Scientific Research Applications

2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., fluorine, chlorine) improve target binding via enhanced electronegativity .

- Aromatic Systems (isoquinoline, indole, naphthalene) facilitate interactions with DNA or enzyme active sites .

- Substituent Flexibility (e.g., methoxy, nitro) modulates solubility and bioavailability .

Cytotoxicity

- Indole Derivatives (e.g., ): Exhibit IC₅₀ values of 8–25 µM against HeLa and L1210 cells, attributed to apoptosis induction via ROS generation .

- Pyrazole Derivatives (): Show superior activity (IC₅₀ < 5 µM) due to synergistic effects of nitro and chlorophenyl groups .

- Target Compound : Hypothesized to exhibit enhanced cytotoxicity via fluorine-mediated stabilization of DNA adducts, though experimental validation is needed.

Antimicrobial and Antifungal Activity

- Naphthalene Derivatives (): Methoxy-substituted analogs display antifungal activity against C. albicans (MIC: 16 µg/mL) .

- Quinoline Derivatives (): Fluorine and chlorine substituents enhance antifungal potency (MIC: 4–8 µg/mL) .

- Target Compound: The 5-fluoroisoquinoline group may confer broad-spectrum antimicrobial activity, akin to fluorinated quinolones.

Research Findings and Data Trends

Structure-Activity Relationships (SAR)

- Fluorine Substitution: Reduces metabolic degradation and enhances cellular uptake (observed in quinoline analogs) .

- Heterocyclic Moieties: Isoquinoline and indole derivatives show higher cytotoxicity than aliphatic analogs due to improved DNA intercalation .

- Nitro Groups : Enhance antimicrobial activity but may increase toxicity (e.g., ) .

Limitations and Opportunities

- Target Compound : Lack of experimental data necessitates further studies on pharmacokinetics and toxicity.

- Comparative Gaps: Fluoroisoquinoline derivatives are understudied compared to indole or pyrazole analogs.

Biological Activity

2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide is a compound belonging to the hydrazone class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanism of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 31181-03-0

- Molecular Formula : C11H10FN3S

- Molecular Weight : 239.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The hydrazone moiety may facilitate interactions with nucleophiles in biological systems, leading to modulation of signaling pathways.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

-

Antimicrobial Activity :

- Several studies have reported that hydrazone derivatives exhibit significant antibacterial and antifungal properties. The presence of the fluorinated isoquinoline moiety enhances its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways.

-

Anti-inflammatory Effects :

- The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study conducted on a series of hydrazone derivatives, including this compound, showed promising results against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro experiments on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions between 5-fluoroisoquinoline-1-carbaldehyde and thiosemicarbazide. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and acid catalysis (e.g., glacial acetic acid). Purification typically involves recrystallization from ethanol or column chromatography. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures yield optimization .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm hydrazinecarbothioamide linkage and fluorine substitution. FT-IR identifies thiocarbonyl (C=S) stretches (~1250 cm) and N–H vibrations (~3200 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) resolves spatial arrangement, as demonstrated for analogous hydrazinecarbothioamide derivatives .

Advanced Research Questions

Q. How can researchers address contradictory cytotoxicity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise from cell line-specific permeability or metabolic activity. Conduct comparative assays (e.g., MTT or SRB) using standardized protocols across HeLa, L1210, and CEM T-lymphocytes. Pair with uptake studies (e.g., fluorescence labeling) and metabolomic profiling to identify activation/deactivation pathways. Structural analogs with modified fluorophenyl groups show varying bioactivity, suggesting substituent-dependent mechanisms .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions, guided by molecular docking to preserve interaction with target proteins (e.g., β-lactamase). Solubility assays in PBS or simulated biological fluids (e.g., FaSSIF) quantify improvements. Co-solvents (e.g., DMSO/water mixtures) or nanoformulation (liposomes) enhance delivery while maintaining IC values .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target enzymes (e.g., β-lactamase PDB: 1M40). Parameterize the compound’s physicochemical properties (logP = 1.62, pKa = 9.21) from experimental data . MD simulations (GROMACS) assess binding stability, while QSAR models correlate substituent effects (e.g., fluorine position) with inhibitory potency .

Q. What analytical methods resolve degradation products under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS/MS identify degradation pathways (e.g., hydrolysis of the hydrazinecarbothioamide moiety). Use C18 columns (gradient: acetonitrile/0.1% formic acid) and compare fragmentation patterns with synthetic standards. pH-dependent degradation kinetics (1N HCl/NaOH) reveal stability thresholds .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported logP values for this compound?

- Methodological Answer : Variations may stem from measurement techniques (shake-flask vs. chromatographic). Validate experimental logP via reverse-phase HPLC (calibrated with reference standards) and compare with computational predictions (ChemAxon, ACD/Labs). Adjust for ionization effects using measured pKa values .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s antifungal activity?

- Methodological Answer : Include positive controls (e.g., fluconazole) and vehicle controls (DMSO). Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using broth microdilution (CLSI M27/M38 guidelines). Confirm fungicidal vs. fungistatic effects via time-kill assays .

Structural Modification Guidance

Q. Which positions on the isoquinoline ring tolerate modifications to enhance selectivity?

- Methodological Answer : Fluorine at position 5 is critical for target binding; modifications here reduce activity. Position 8 allows halogenation (Cl/Br) or methoxy groups to improve pharmacokinetics. Retain the methylenehydrazinecarbothioamide backbone for chelation potential with metal ions in enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.